N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide is a member of xanthenes.
Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Derivatives : A study conducted by Yar and Ansari (2009) focused on synthesizing a series of biphenyl benzothiazole-2-carboxamide derivatives, including N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, and evaluated their diuretic activity Yar & Ansari, 2009.
- Antibacterial and Antifungal Evaluation : Senthilkumar, Umarani, and Satheesh (2021) synthesized a compound related to the one and assessed its antibacterial and antifungal activities, along with anticancer potential against breast cancer cells Senthilkumar, Umarani & Satheesh, 2021.
- Antimicrobial Agents : Incerti et al. (2017) developed novel N-(1,2-benzothiazole-3-carboxamides/acetamides) that demonstrated potent antimicrobial activity against various pathogens Incerti et al., 2017.
- Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of thiazole derivatives and found two compounds with significant antitumor effects Ostapiuk, Frolov & Matiychuk, 2017.
Chemical Synthesis and Characterization
- Synthesis of Analogous Compounds : El’chaninov and Aleksandrov (2018) explored the synthesis and transformations of compounds structurally related to N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide El’chaninov & Aleksandrov, 2018.
- Photo-Physical Characteristics : Padalkar et al. (2011) synthesized and studied the photo-physical properties of related fluorescent derivatives, exploring their absorption-emission properties Padalkar et al., 2011.
Potential Clinical Applications
- Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized derivatives for anticancer evaluation, demonstrating significant activity against various cancer cell lines Ravinaik et al., 2021.
- Chemical Reactivity Studies : Aleksandrov and El’chaninov (2017) conducted electrophilic substitution reactions on related compounds to explore their chemical reactivity Aleksandrov & El’chaninov, 2017.
Properties
Molecular Formula |
C22H16N2O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C22H16N2O2S/c1-13-7-6-12-18-20(13)23-22(27-18)24-21(25)19-14-8-2-4-10-16(14)26-17-11-5-3-9-15(17)19/h2-12,19H,1H3,(H,23,24,25) |
InChI Key |
HVELMGFBVFHJIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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